molecular formula C20H23ClN2O3S B5406187 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide

Cat. No.: B5406187
M. Wt: 406.9 g/mol
InChI Key: WKVVPCNAPZFBGA-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was first synthesized by Pfizer and approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of gastrointestinal stromal tumors (GISTs) and advanced renal cell carcinoma (RCC). Sunitinib has also shown promising results in the treatment of other solid tumors such as pancreatic neuroendocrine tumors (PNETs), breast cancer, and non-small cell lung cancer (NSCLC).

Mechanism of Action

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide binds to the ATP-binding site of RTKs and inhibits their activity, preventing downstream signaling pathways that promote tumor growth and progression. It also induces apoptosis (programmed cell death) in tumor cells and inhibits the migration and invasion of cancer cells.
Biochemical and physiological effects:
This compound has been shown to decrease tumor size and improve progression-free survival in patients with GISTs and RCC. It has also been shown to reduce tumor vascularity and decrease the expression of angiogenic factors such as VEGF and PDGF. This compound can cause side effects such as fatigue, diarrhea, nausea, and skin rash, which are usually manageable with dose adjustments or supportive care.

Advantages and Limitations for Lab Experiments

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide has several advantages for lab experiments, including its well-defined mechanism of action, availability of preclinical models, and established biomarkers for monitoring its activity. However, this compound can also have off-target effects on other RTKs and non-RTKs, which can complicate the interpretation of experimental results. In addition, the pharmacokinetics and pharmacodynamics of this compound can vary depending on the dose and schedule, which can affect its efficacy and toxicity.

Future Directions

Several future directions for N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide research include the identification of biomarkers for patient selection and monitoring, the development of combination therapies to overcome resistance, and the investigation of this compound's potential in other tumor types and settings. This compound has also shown promise in the treatment of other diseases such as Alzheimer's disease and pulmonary arterial hypertension, which warrant further investigation.

Synthesis Methods

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide involves several steps, including the condensation of 2-methyl-1H-indole-3-carbaldehyde with 7-chloro-1,3-dimethyl-3,4-dihydro-1H-indole-2-carboxylic acid, followed by the reaction with 2-aminoethyl ethoxy sulfonate and 5-methyl-2-nitrobenzoic acid. The resulting product is then reduced with hydrogen gas in the presence of a palladium catalyst to yield this compound.

Scientific Research Applications

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide has been extensively studied in preclinical and clinical settings for its anti-tumor activity. It has been shown to inhibit the growth and proliferation of tumor cells by blocking several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). This compound also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that supply nutrients to tumors.

Properties

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-4-26-18-9-8-13(2)12-19(18)27(24,25)22-11-10-15-14(3)23-20-16(15)6-5-7-17(20)21/h5-9,12,22-23H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVVPCNAPZFBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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